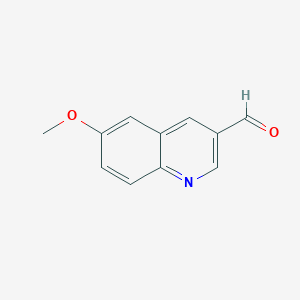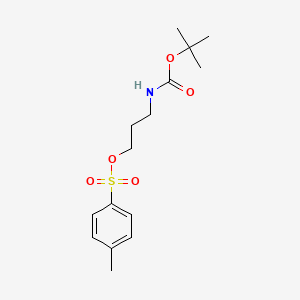
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
Overview
Description
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H23NO5S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-aminopropanol with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as azides, leading to the formation of azido derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include sodium azide for substitution reactions, trifluoroacetic acid for deprotection, and lithium aluminum hydride for reduction . The major products formed from these reactions include azido derivatives, free amines, and alcohols .
Scientific Research Applications
3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is widely used in scientific research:
Chemistry: It serves as a protecting group for amines in multi-step organic synthesis.
Biology: The compound is used in the synthesis of peptide and protein analogs.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar compounds include:
3-[(tert-Butoxycarbonyl)amino]propyl bromide: Used as an alkylating reagent.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis.
Properties
CAS No. |
80909-96-2 |
|---|---|
Molecular Formula |
C15H23NO5S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-5-10-16-14(17)21-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
InChI Key |
KLKKIENVIGQBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1601665.png)


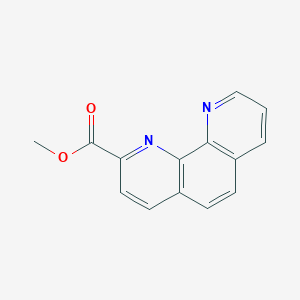

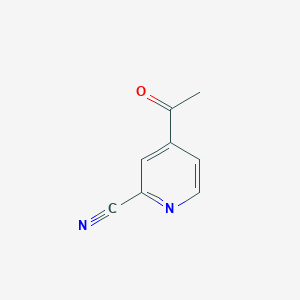

![Methyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1601675.png)
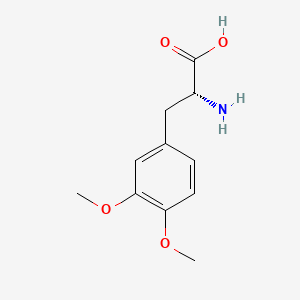
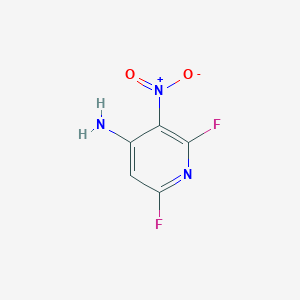
![(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester](/img/structure/B1601682.png)

